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In Vitro Cell Proliferation and Viability Assays

The core activity of ningetinib was evaluated using cell proliferation and viability assays, which measured

the half-maximal inhibitory concentration (IC50) across various cell lines.

Table 1: IC50 Values of Ningetinib in Various Cell Models [1] [2]

Cell Line / Model FLT3 Mutation Status Reported IC50 Value

MV4-11 ITD 1.35 nM

MOLM-13 ITD 2.45 nM

Ba/F3 ITD 2.71 nM

Ba/F3 ITD-F691L ("gatekeeper" mutation) 7.83 nM

Ba/F3 ITD-D835Y 4.36 nM

Ba/F3 ITD-D835V 5.74 nM

Ba/F3 ITD-Y842C 3.91 nM
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Cell Line / Model FLT3 Mutation Status Reported IC50 Value

Primary patient-derived cells ITD Potent inhibition observed

The results show that ningetinib is highly potent against FLT3-ITD mutations and maintains efficacy against

common resistance-conferring mutations like F691L and D835 [1] [2].

Detailed Experimental Protocol

The search results provide a clear methodology for the key experiments cited above.

1. Cell Viability Assay Protocol [1] [2]

Cell Seeding: Cells were seeded in 96-well plates at a density of 3 × 10³ cells per well in 100 µL of
culture medium.

Drug Treatment: The cells were treated with ningetinib in a range of concentrations. The drug was
initially dissolved in DMSO, with the final concentration of DMSO in the culture medium kept below

0.1% to avoid solvent toxicity. Each concentration was tested in triplicate.
Incubation: The treated cells were incubated for 48 hours.

Viability Measurement: Cell viability was assessed using the CellTiter-Glo 2.0 Assay, a
luminescent method that quantifies the amount of ATP present, which is directly proportional to the

number of metabolically active cells.
Data Analysis: Luminescence was measured. The viability of cells at each drug concentration was

normalized to the viability of the untreated control cells (set at 100%). The IC50 values were
calculated using non-linear regression analysis in software such as GraphPad Prism.

2. Apoptosis Assay Protocol [1]

Cell Preparation: MV4-11 and MOLM13 cells (2.0 × 10⁵ cells/mL) were seeded in 6-well plates and
treated with ningetinib or a DMSO control for 24-48 hours.

Staining: After treatment, cells were harvested and stained using an Annexin V/propidium iodide
(PI) Apoptosis Detection Kit.
Analysis: The stained cells were analyzed by flow cytometry to distinguish between live (Annexin
V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin

V-/PI+) cell populations.

3. Cell Cycle Assay Protocol [1]
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Cell Treatment and Fixation: Cells were harvested after 24 hours of ningetinib treatment, washed

with PBS, and fixed in 70% ethanol at -20°C overnight.
Staining: The fixed cells were then stained with a solution containing propidium iodide (PI).
Analysis: The DNA content of the stained cells was analyzed by flow cytometry to determine the
percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

Mechanism of Action and Signaling Pathways

Ningetinib exerts its effects by directly targeting the FLT3 protein and disrupting downstream signaling.
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Ningetinib inhibits mutant FLT3 and its downstream signaling pathways.

Immunoblot analyses confirmed that ningetinib treatment reduces phosphorylation of FLT3 and its key

downstream effectors—STAT5, AKT, and ERK—thereby blocking proliferation and inducing apoptosis [1]

[2] [3].

Key Findings and Significance for Researchers

For a research audience, the following points are particularly significant:

Overcoming Resistance: The ability of ningetinib to inhibit the F691L "gatekeeper" mutation is a

critical finding, as this is a common mechanism of resistance to other FLT3 inhibitors like gilteritinib
and quizartinib [1] [2].

Potential as a Type II Inhibitor: Molecular docking studies suggested that ningetinib functions as a
type II FLT3 inhibitor, binding to the inactive conformation of the kinase [1] [2].

Multi-Kinase Target Profile: It's important to note that ningetinib is a multi-kinase inhibitor. Its
targets include c-MET, VEGFR2, and AXL, which may contribute to its overall antitumor profile but

also warrant consideration for potential off-target effects [4].
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for

diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no

warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your

experiment? [Contact our Ph.D. Support Team for a compatibility check]
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